Propan-2-yl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate
Description
Propan-2-yl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by:
- Position 2: Methyl group.
- Position 5: Ethoxy substituent.
- Position 3: Propan-2-yl ester group.
Properties
IUPAC Name |
propan-2-yl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-5-17-11-6-7-13-12(8-11)14(10(4)19-13)15(16)18-9(2)3/h6-9H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQOICRVVFXBFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=C2C(=O)OC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357396 | |
| Record name | Propan-2-yl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6237-87-2 | |
| Record name | Propan-2-yl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common method includes the esterification of 5-ethoxy-2-methyl-1-benzofuran-3-carboxylic acid with isopropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group at position 3 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
| Reaction Type | Reagents/Conditions | Products | Mechanism |
|---|---|---|---|
| Acidic hydrolysis | H₂SO₄ (conc.), H₂O, reflux | 5-ethoxy-2-methyl-1-benzofuran-3-carboxylic acid | Protonation of carbonyl oxygen, nucleophilic attack by water |
| Basic hydrolysis | NaOH (aq.), ethanol, reflux | Sodium salt of 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate | Saponification followed by acidification to free acid |
Key Findings :
-
Hydrolysis rates depend on steric hindrance from the propan-2-yl group .
-
Industrial-scale hydrolysis employs continuous flow reactors for improved yield.
Oxidation Reactions
The methyl group at position 2 and the benzofuran ring itself can undergo oxidation under controlled conditions.
| Target Site | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Methyl group (C-2) | KMnO₄, H₂O, Δ | 5-ethoxy-2-carboxy-1-benzofuran-3-carboxylate | 45–60% |
| Benzofuran ring | Ozone, CH₂Cl₂, -78°C | Ring-opened diketone derivatives | <30% |
Notes :
-
Methyl oxidation to carboxylic acid requires harsh conditions due to the aromatic system’s stability.
-
Ozonolysis of the furan ring is limited by competing side reactions.
Substitution Reactions
The ethoxy group at position 5 participates in nucleophilic substitutions, while the ester group can undergo transesterification.
Nucleophilic Substitution at Ethoxy Group
| Nucleophile | Reagents/Conditions | Products |
|---|---|---|
| Ammonia | NH₃ (g), Cu catalyst, 150°C | 5-amino-2-methyl-1-benzofuran-3-carboxylate |
| Thiophenol | PhSH, AlCl₃, CH₂Cl₂, reflux | 5-(phenylthio)-2-methyl-1-benzofuran-3-carboxylate |
Transesterification of Propan-2-yl Ester
| Alcohol | Catalyst | Products |
|---|---|---|
| Methanol | H₂SO₄ | Methyl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate |
| Benzyl alcohol | Ti(OiPr)₄ | Benzyl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate |
Industrial Applications :
-
Transesterification is scalable using immobilized lipases in non-aqueous media.
Reduction Reactions
The ester group is reducible to primary alcohols, while the benzofuran ring can be hydrogenated.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Ester reduction | LiAlH₄, dry ether, 0°C | 3-(hydroxymethyl)-5-ethoxy-2-methylbenzofuran |
| Ring hydrogenation | H₂ (1 atm), Pd/C, ethanol | Partially saturated benzofuran derivatives |
Challenges :
-
Over-reduction of the furan ring may lead to tetrahydrofuran analogs.
Halogenation Reactions
Electrophilic halogenation occurs preferentially at the para position relative to the ethoxy group.
| Halogenating Agent | Conditions | Products | Regioselectivity |
|---|---|---|---|
| Br₂, FeBr₃ | CH₂Cl₂, 25°C | 5-ethoxy-4-bromo-2-methyl-1-benzofuran-3-carboxylate | Para > meta |
| Cl₂, AlCl₃ | Acetic acid, 40°C | 5-ethoxy-4-chloro-2-methyl-1-benzofuran-3-carboxylate | Para dominant |
Structural Insights :
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition or ring-opening pathways.
| Conditions | Products | Quantum Yield |
|---|---|---|
| UV (254 nm), acetone | Dimerized benzofuran derivatives | 0.12 |
| UV (365 nm), O₂ | Oxidative cleavage products | Not reported |
Caution :
-
Photodegradation is a stability concern for long-term storage.
Acid-Base Reactions
The carboxylate group participates in salt formation with amines or inorganic bases.
| Base | Products | Application |
|---|---|---|
| Triethylamine | Triethylammonium salt | Solubilization in organic phases |
| NaOH | Sodium salt | Aqueous formulation studies |
Scientific Research Applications
Medicinal Chemistry
Antiviral Properties
Propan-2-yl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate has been investigated for its antiviral properties, specifically against hepatitis C virus (HCV). Research indicates that compounds in the benzofuran class can inhibit viral replication and may serve as a basis for developing new antiviral therapies . The structure of this compound allows it to interact with viral proteins, potentially disrupting their function.
Anti-inflammatory Effects
Studies have also suggested that benzofuran derivatives exhibit anti-inflammatory activities. This compound may modulate inflammatory pathways, providing a therapeutic avenue for conditions such as arthritis and other inflammatory diseases. The compound's mechanism of action is believed to involve the inhibition of pro-inflammatory cytokines .
Neuroprotective Potential
Recent investigations into the neuroprotective effects of benzofurans have highlighted their ability to protect neuronal cells from oxidative stress and apoptosis. This compound may offer protective effects in neurodegenerative diseases like Alzheimer's and Parkinson's by mitigating oxidative damage .
Environmental Science
Biodegradation Studies
Research into the environmental impact of chemical compounds has included studies on the biodegradability of benzofurans. This compound's degradation products have been analyzed to assess their toxicity and persistence in ecological systems. Understanding its degradation pathways is crucial for evaluating its environmental safety .
Pollutant Remediation
The compound's potential use in pollutant remediation has been explored, particularly in the context of removing organic pollutants from water sources. Its chemical properties allow it to interact with various contaminants, facilitating their breakdown or removal from the environment .
Material Science
Polymer Synthesis
In material science, this compound can be utilized as a monomer in polymer synthesis. Its unique structure contributes to the development of polymers with specific mechanical and thermal properties, making it valuable in producing advanced materials for various applications including coatings and composites .
Nanocomposite Development
The incorporation of this compound into nanocomposites has been studied for enhancing material properties such as strength and thermal stability. Research indicates that benzofuran derivatives can improve the performance characteristics of nanocomposites used in electronics and aerospace applications .
Case Studies
Mechanism of Action
The mechanism by which Propan-2-yl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate exerts its effects involves interactions with specific molecular targets. The benzofuran core can interact with various enzymes and receptors, modulating their activity. The ester group may undergo hydrolysis, releasing active metabolites that further contribute to its biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Analogues and Substituent Variations
The following benzofuran derivatives are structurally related but differ in substituents, as shown in Table 1:
Notes:
- Position 2: Methyl vs. tert-butyl.
- Position 5: Ethoxy vs. acetyloxy or phenylpropenoxy. Ethoxy is electron-donating, while acetyloxy (electron-withdrawing) and phenylpropenoxy (π-π interaction capable) alter electronic and binding properties.
- Ester Group: Propan-2-yl (target) vs. ethyl.
Spectroscopic and Crystallographic Insights
NMR Analysis
highlights that substituent changes in benzofuran derivatives lead to distinct chemical shifts in specific regions (e.g., positions 29–36 and 39–44 in related compounds). For the target compound, the ethoxy group at position 5 and methyl at position 2 would produce unique shifts compared to analogues like ethyl 5-(acetyloxy)-2-methyl derivatives, where the acetyloxy group introduces downfield shifts due to electron withdrawal .
Crystallographic Tools
SHELX and ORTEP-3 () are critical for resolving crystal structures. The propan-2-yl ester in the target compound may introduce torsional strain or alter crystal packing compared to ethyl esters, affecting melting points and stability .
Physicochemical and Pharmacological Implications
- Lipophilicity: The target compound’s XLogP3 (~3.2) is intermediate between ethyl 5-(acetyloxy)-2-methyl (XLogP3 ~2.8) and bromo-phenylpropenoxy derivatives (XLogP3 5.7). This positions it as a candidate for balanced bioavailability .
- Metabolic Stability : The propan-2-yl ester may resist esterase hydrolysis better than ethyl esters, prolonging half-life .
- Synthetic Accessibility : Introducing ethoxy and propan-2-yl groups requires tailored alkoxylation and esterification steps, differing from tert-butyl or acetyloxy syntheses .
Biological Activity
Propan-2-yl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound belonging to the benzofuran class, which has garnered attention for its potential biological activities. This article explores its biological properties, including antiviral, antioxidant, and anticancer activities, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 278.30 g/mol. Its structure features a benzofuran core, which is known for diverse pharmacological properties due to the presence of various functional groups that enhance solubility and reactivity.
1. Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties, particularly against hepatitis C virus (HCV). Research suggests that these compounds may inhibit viral replication through interaction with specific viral proteins or host cell pathways.
Case Study:
A study focused on related benzofuran derivatives demonstrated their efficacy in inhibiting HCV replication in vitro. The mechanism involved the modulation of cellular pathways that are crucial for viral lifecycle progression, indicating a potential therapeutic application for hepatitis C treatment .
2. Antioxidant Properties
Benzofuran derivatives are also recognized for their antioxidant capabilities. This compound has shown promise in scavenging free radicals, which can mitigate oxidative stress-related damage in cells.
Research Findings:
In vitro assays have demonstrated that this compound can reduce oxidative stress markers in cultured cells, suggesting its potential use in preventing oxidative damage associated with various diseases .
3. Anticancer Activity
Preliminary investigations into the anticancer properties of this compound have shown that it may inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and disrupting cell cycle progression.
Mechanism of Action:
The compound appears to interact with specific molecular targets involved in cell signaling pathways related to cancer growth. For instance, it may inhibit histone deacetylases (HDACs), which play a role in cancer cell survival and proliferation .
Comparative Analysis with Related Compounds
A comparative analysis of this compound with structurally similar compounds reveals its unique biological profile:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| Propan-2-yl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate | Enhanced solubility | Antiviral potential | |
| Isopropyl 5-(benzyloxy)-6-bromo-2-methyl-benzofuran | Contains bromine | Moderate antioxidant | |
| Propan-2-yl 5-(benzyloxy)-6-bromo derivatives | Similar structure with bromine | Antiviral activity |
This table illustrates how variations in structure can influence the biological activity of benzofuran derivatives.
Future Research Directions
Despite promising preliminary findings, further research is necessary to fully elucidate the pharmacological profile of this compound. Future studies should focus on:
- In vivo Studies: To assess the efficacy and safety of the compound in live models.
- Mechanistic Studies: Utilizing techniques such as molecular docking and pathway analysis to identify specific interactions at the molecular level.
- Clinical Trials: To evaluate therapeutic potential in humans, particularly for viral infections and cancer treatment.
Q & A
Basic: What are the common synthetic routes for Propan-2-yl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate, and how is the structure confirmed?
Answer:
The synthesis typically involves cyclization of substituted benzaldehyde derivatives with alkyl halides (e.g., isopropyl bromide) in the presence of a base (e.g., NaOH or K₂CO₃), followed by esterification or oxidation steps to introduce the carboxylate group . Key steps include:
- Cyclization : Formation of the benzofuran core under reflux conditions.
- Esterification : Reaction with propan-2-ol to form the ester moiety.
Structural confirmation employs TLC for reaction monitoring, NMR (¹H and ¹³C) for functional group analysis, IR spectroscopy for carbonyl identification, and elemental analysis to verify composition .
Basic: What analytical techniques are critical for characterizing this compound and its intermediates?
Answer:
Standard characterization methods include:
- NMR Spectroscopy : Assigns proton and carbon environments (e.g., ethoxy group at δ 1.3–1.5 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂) .
- Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., m/z 276 for [M+H]⁺).
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) stretches .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks in purified solids .
Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?
Answer:
Optimization strategies include:
- Temperature Control : Lowering reaction temperatures (e.g., 0°C for NaH-mediated steps) to minimize side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., THF, DMF) enhance solubility of intermediates .
- Catalyst Use : Acidic catalysts (e.g., H₂SO₄) accelerate esterification .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) removes byproducts . Yield improvements are validated via HPLC purity checks .
Advanced: How should researchers resolve contradictions in spectral data during structural elucidation?
Answer:
Contradictions (e.g., unexpected NMR splitting or IR peaks) are addressed by:
- Cross-Validation : Comparing data with structurally analogous compounds (e.g., 5-fluoro or 5-chloro derivatives) .
- 2D NMR Techniques : COSY and HSQC resolve overlapping signals .
- Elemental Analysis : Discrepancies in C/H/N ratios indicate impurities or hydration .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural proof .
Advanced: What interaction studies are relevant for evaluating pharmacological potential?
Answer:
Key methodologies include:
- Molecular Docking : Predicts binding affinity to targets (e.g., cyclooxygenase for anti-inflammatory activity) using software like AutoDock .
- Enzyme Inhibition Assays : Measures IC₅₀ values against enzymes (e.g., kinases) via fluorescence or colorimetric readouts .
- Cell-Based Assays : Evaluates cytotoxicity (MTT assay) and apoptosis (flow cytometry) in cancer cell lines .
- SAR Studies : Compares activity of analogs (e.g., halogen vs. methyl substitutions) to identify pharmacophores .
Advanced: How do structural modifications (e.g., halogen substitution) alter biological activity compared to analogs?
Answer:
Comparative analysis reveals:
- Halogen Effects : Fluorine at the 5-position enhances metabolic stability and target binding via electronegativity . Bromine increases molecular weight, affecting solubility .
- Ester vs. Carboxylic Acid : The propan-2-yl ester improves membrane permeability over the free acid .
- Substituent Position : 2-Methyl groups sterically hinder off-target interactions, improving selectivity .
Data from logP measurements and bioavailability studies quantify these effects .
Methodological: What strategies are effective in purifying benzofuran derivatives with high polarity?
Answer:
- Column Chromatography : Gradient elution (hexane → ethyl acetate) separates polar byproducts .
- Recrystallization : Methanol/water mixtures yield high-purity crystals .
- HPLC : Reverse-phase C18 columns resolve closely related isomers .
- Centrifugal Partition Chromatography (CPC) : Suitable for heat-sensitive compounds .
Methodological: How can researchers validate the stability of this compound under experimental storage conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
